Regulatory Mandate: USP-Specified Impurity with a Defined Acceptance Criterion
Deschloro Fenoldopam Mesylate is not just any analog; it is a specifically named impurity (Fenoldopam Related Compound B) in the official USP monograph for Fenoldopam Mesylate Injection. The monograph establishes a quantifiable limit for this compound [1]. Unlike other potential process impurities or analogs that lack official status, the presence of this compound is monitored and controlled with a defined acceptance criterion.
| Evidence Dimension | Regulatory Specification and Limit |
|---|---|
| Target Compound Data | Deschloro Fenoldopam Mesylate (USP Fenoldopam Related Compound B) |
| Comparator Or Baseline | Unspecified Fenoldopam Impurities or Analogs |
| Quantified Difference | Not more than 0.6% |
| Conditions | As per USP 29-NF 24 monograph for Fenoldopam Mesylate Injection, calculated using the formula: WS * S * (DS / DU) * (rU / rS) |
Why This Matters
This compound is the only acceptable reference standard for quantifying this specific impurity, ensuring compliance with USP monograph requirements and facilitating successful regulatory submissions.
- [1] USP Monographs: Fenoldopam Mesylate Injection, Related Compounds section, specifying limit for fenoldopam related compound B as not more than 0.6% View Source
